Comparative CYP2E1 Inhibition Potency Among Halogenated Aniline Congeners
While direct IC50 data for 3-chloro-5-(4-fluorophenyl)aniline against CYP2E1 is not available, a robust SAR framework from a comprehensive study of 32 halogenated aniline derivatives allows for a class-level inference regarding its expected inhibitory profile. This study demonstrates that dihalogen-substituted anilines are significantly more potent CYP2E1 inhibitors than their mono-halogenated or unsubstituted counterparts [1]. The most potent inhibitors identified were 3,4-dichloroaniline (IC50=8.0 μM) and 3,5-dichloroaniline (IC50=9.2 μM), which are within 0.9-fold of the specific inhibitor diethyldithiocarbamate (IC50=8.9 μM) [1]. Based on this SAR, a dihalogenated aniline such as 3-chloro-5-(4-fluorophenyl)aniline is predicted to exhibit a substantially greater CYP2E1 inhibitory effect compared to mono-halogenated anilines like 4-fluoroaniline or 3-chloroaniline, which the study reports as less active [1].
| Evidence Dimension | CYP2E1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be in the low micromolar range based on SAR |
| Comparator Or Baseline | 3,5-Dichloroaniline: IC50 = 9.2 μM; 3,4-Dichloroaniline: IC50 = 8.0 μM; Diethyldithiocarbamate (positive control): IC50 = 8.9 μM |
| Quantified Difference | Target compound predicted to have significantly higher potency than mono-halogenated anilines (which are reported as less active) |
| Conditions | Recombinant human CYP2E1 expressed in baculovirus-transfected insect cells, measured by quinoline 3-hydroxylation fluorescence (Ex=355 nm, Em=460 nm) |
Why This Matters
For researchers studying CYP2E1-mediated metabolism or toxicology, selecting a dihalogenated aniline scaffold like 3-chloro-5-(4-fluorophenyl)aniline over a mono-halogenated analog may provide a more potent and mechanistically relevant tool compound.
- [1] Ohashi Y, et al. Inhibition of human cytochrome P450 2E1 by halogenated anilines, phenols, and thiophenols. Biological and Pharmaceutical Bulletin. 2005;28(7):1221-1223. doi:10.1248/bpb.28.1221 View Source
